molecular formula C20H18Cl2N4O3S B3004452 2,5-dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 898442-05-2

2,5-dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B3004452
CAS No.: 898442-05-2
M. Wt: 465.35
InChI Key: WNRKAKDQVPMOGM-UHFFFAOYSA-N
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Description

The compound 2,5-dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a dichlorinated aromatic ring and a substituted phenyl group linked to a morpholine-pyridazine moiety. The benzenesulfonamide core is known for its versatility in binding to biological targets, while the morpholine and pyridazine groups may enhance solubility and target specificity3.

Properties

IUPAC Name

2,5-dichloro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N4O3S/c21-15-4-5-17(22)19(13-15)30(27,28)25-16-3-1-2-14(12-16)18-6-7-20(24-23-18)26-8-10-29-11-9-26/h1-7,12-13,25H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRKAKDQVPMOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. Common synthetic routes include:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of appropriate hydrazines with diketones or other suitable precursors.

    Introduction of the Morpholine Ring: This step often involves nucleophilic substitution reactions where morpholine is introduced to the pyridazine ring.

    Sulfonamide Formation: The final step involves the reaction of the amine group with a sulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals, particularly as an anti-cancer agent. Its structure allows it to interact with various biological targets, leading to potential therapeutic effects.

  • Anticancer Activity : Research indicates that derivatives of pyridazine, including this compound, exhibit significant anticancer properties. For instance, studies have demonstrated that modifications of pyridazine derivatives can enhance their efficacy against specific cancer cell lines .
  • Mechanism of Action : The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For example, compounds similar to this sulfonamide have been shown to inhibit the activity of protein kinases involved in tumor growth .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial effects against various pathogens.

  • Bactericidal and Fungicidal Effects : In vitro studies have demonstrated that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as certain fungi. This makes it a candidate for further exploration in antibiotic development .

Agricultural Applications

In agricultural sciences, the compound's properties are being investigated for use as a pesticide or fungicide.

  • Pesticidal Activity : Initial studies suggest that sulfonamide derivatives can act as effective pesticides due to their ability to disrupt metabolic processes in pests .

Case Study 1: Anticancer Efficacy

A study published in Heterocycles demonstrated the synthesis and evaluation of pyridazine derivatives, including 2,5-dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide. The results indicated a dose-dependent inhibition of cancer cell proliferation in vitro, suggesting its potential as a lead compound for further drug development .

Case Study 2: Antimicrobial Activity

Research conducted by Medicilon highlighted the antimicrobial properties of this class of compounds. The study found that certain derivatives exhibited potent activity against resistant bacterial strains, indicating their potential role in addressing antibiotic resistance issues .

Data Tables

Application AreaActivity TypeReference
Medicinal ChemistryAnticancer
Antimicrobial PropertiesBactericidal
Agricultural SciencesPesticidal

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The morpholine and pyridazine rings contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structure combines a sulfonamide group, dichlorinated benzene, and a morpholinopyridazinyl-phenyl substituent. Key comparisons can be drawn with other sulfonamide derivatives and halogenated aromatic compounds:

Table 1: Structural Comparison with Related Compounds
Compound Name Core Structure Key Substituents Potential Applications
2,5-dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide Benzenesulfonamide 2,5-dichloro; morpholinopyridazinyl-phenyl Kinase inhibition, anticancer
3-Chloro-N-phenyl-phthalimide () Phthalimide 3-chloro; phenyl Polyimide synthesis
Sulforhodamine B (SRB) () Xanthene dye Sulfonic acid groups Cytotoxicity assays
  • Halogenation Effects: The dichloro substitution in the target compound may enhance lipophilicity and binding affinity compared to non-halogenated sulfonamides, akin to how 3-chloro-N-phenyl-phthalimide’s chlorine atom influences reactivity in polymer synthesis.

Methodologies for Comparative Analysis

Structural Elucidation Tools
  • X-ray Crystallography : Programs like SHELX and Mercury CSD () are critical for determining crystal structures and comparing intermolecular interactions. For example, Mercury’s packing similarity analysis could identify common motifs between the target compound and analogs.
  • WinGX/ORTEP (): Used for visualizing anisotropic displacement parameters, aiding in understanding steric effects of the dichloro and morpholine groups.

Challenges in Comparison

  • Synthetic Complexity: The morpholinopyridazinyl-phenyl group introduces synthetic challenges, such as regioselective functionalization, which are less pronounced in simpler analogs like 3-chloro-N-phenyl-phthalimide.
  • Solubility and Bioavailability : The morpholine group may enhance aqueous solubility compared to purely aromatic sulfonamides, but this requires validation via experimental or computational methods5.

Biological Activity

2,5-Dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide (CAS Number: 922561-42-0) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H18Cl2N4O2C_{21}H_{18}Cl_2N_4O_2, with a molecular weight of approximately 429.3 g/mol. The compound features a sulfonamide functional group, which is known for various biological activities, including antibacterial and anti-inflammatory effects.

PropertyValue
Molecular FormulaC21H18Cl2N4O2
Molecular Weight429.3 g/mol
CAS Number922561-42-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may act as an inhibitor of mitochondrial complexes II and III, which are crucial for cellular respiration and energy production. By inhibiting these complexes, the compound can disrupt the electron transport chain, leading to altered cellular metabolism and potential therapeutic effects against various diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Activity

The sulfonamide moiety contributes to the compound's antimicrobial properties. Similar compounds have shown efficacy against a range of bacterial strains, indicating that this compound may also possess antibacterial activity. Further studies are needed to elucidate its spectrum of activity and potential resistance mechanisms.

Case Studies and Research Findings

  • Inhibitory Effects on Mitochondrial Complexes : A study published in PubMed indicated that compounds similar to this compound effectively inhibit succinate-cytochrome c reductase (SCR), a mixture of mitochondrial complexes II and III. Computational simulations suggested strong binding affinity to these complexes, supporting its role as a dual-target inhibitor .
  • Cytotoxicity Against Cancer Cell Lines : In vitro assays revealed that this compound exhibits potent cytotoxicity against various cancer cell lines, including those resistant to conventional therapies. The observed effects were linked to apoptosis and disruption of mitochondrial function .
  • Antibacterial Activity : Preliminary tests have shown that this compound possesses antibacterial properties similar to other sulfonamides. It was effective against both Gram-positive and Gram-negative bacteria in laboratory settings .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide, and how can purity be optimized?

  • Methodology : A modular approach is advised, leveraging sulfonamide coupling and heterocyclic substitution. For example:

Sulfonylation : React 2,5-dichlorobenzenesulfonyl chloride with 3-(6-morpholinopyridazin-3-yl)aniline under basic conditions (e.g., pyridine or DMAP as a catalyst) .

Purification : Use column chromatography (silica gel, ethyl acetate/petroleum ether gradient) followed by recrystallization (e.g., ethanol/water) to achieve >95% purity .

  • Critical Parameters : Monitor reaction time (2–4 hours at room temperature) and stoichiometry (1:1.1 molar ratio of amine to sulfonyl chloride) to minimize byproducts.

Q. How should researchers validate the structural integrity of this compound?

  • Analytical Workflow :

  • NMR : Confirm sulfonamide linkage (δ 10–12 ppm for NH) and aromatic protons (δ 6.5–8.5 ppm).
  • HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to verify molecular ion [M+H]⁺ and assess purity (>98%).
  • Elemental Analysis : Match calculated vs. observed C, H, N, S values (deviation <0.4%).
    • Cross-Validation : Compare spectral data with structurally analogous sulfonamides (e.g., 3-amino-N-(4-chloro-phenyl)-4-morpholinyl-benzenesulfonamide) .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating the biological activity of this compound, particularly in kinase inhibition studies?

  • Kinase Assay Design :

  • In Vitro : Use recombinant kinases (e.g., PI3K, mTOR) with ATP-competitive assays (IC₅₀ determination via fluorescence polarization).
  • Cellular Models : Treat cancer cell lines (e.g., HeLa, MCF-7) and measure proliferation (MTT assay) and apoptosis (Annexin V/PI staining).
    • Controls : Include a reference inhibitor (e.g., LY294002 for PI3K) and solvent controls (DMSO ≤0.1%) .

Q. How can researchers resolve contradictions in solubility and stability data across studies?

  • Systematic Analysis :

  • Solubility : Test in DMSO, PBS, and cell culture media (e.g., DMEM + 10% FBS) using nephelometry.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
    • Comparative Framework : Apply the methodological principles from Comparison: An Essential Research Method in Political Science to identify variables (e.g., pH, temperature) causing discrepancies .

Q. What strategies are recommended for assessing environmental impacts of this compound?

  • Environmental Fate Study :

  • Degradation : Use OECD 301B (ready biodegradability test) and HPLC-UV to track degradation products.
  • Ecotoxicology : Expose Daphnia magna (48-hour LC₅₀) and Vibrio fischeri (Microtox assay) .
    • Long-Term Design : Follow the INCHEMBIOL project framework, integrating laboratory and field studies over multiple seasons .

Methodological Best Practices

Q. How should researchers design dose-response studies to minimize variability in pharmacological assays?

  • Experimental Design :

  • Replicates : Use ≥3 biological replicates with randomized block designs to account for plate/operator effects .
  • Dosing Range : Start with 0.1–100 µM (log-scale increments) and include vehicle controls.
    • Data Normalization : Express results as % inhibition relative to positive/negative controls .

Q. What computational tools are effective for predicting structure-activity relationships (SAR) of this sulfonamide derivative?

  • In Silico Workflow :

  • Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets.
  • QSAR : Train models (e.g., Random Forest) on descriptors like logP, topological polar surface area, and H-bond acceptors.
    • Validation : Cross-check predictions with experimental IC₅₀ values from kinase assays.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.